N'-[(thiophen-2-yl)methylidene]propanehydrazide
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Overview
Description
N’-[(thiophen-2-yl)methylidene]propanehydrazide is an organic compound with the molecular formula C8H10N2OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(thiophen-2-yl)methylidene]propanehydrazide can be synthesized through the condensation reaction between thiophene-2-carbaldehyde and propanehydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mechanism involves the formation of a Schiff base, where the aldehyde group of thiophene-2-carbaldehyde reacts with the hydrazide group of propanehydrazide, resulting in the formation of N’-[(thiophen-2-yl)methylidene]propanehydrazide .
Industrial Production Methods
While specific industrial production methods for N’-[(thiophen-2-yl)methylidene]propanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(thiophen-2-yl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene-2-carbaldehyde and propanehydrazide.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N’-[(thiophen-2-yl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N’-[(thiophen-2-yl)methylidene]propanehydrazide involves its interaction with biological targets, such as enzymes or receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity. The thiophene ring can interact with hydrophobic pockets in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of N’-[(thiophen-2-yl)methylidene]propanehydrazide.
Propanehydrazide: Another precursor in the synthesis.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities.
Uniqueness
N’-[(thiophen-2-yl)methylidene]propanehydrazide is unique due to its Schiff base structure, which imparts distinct chemical reactivity and biological activity. Its ability to form metal complexes and its potential bioactive properties set it apart from other thiophene derivatives.
Properties
CAS No. |
1002841-94-2 |
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Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C8H10N2OS/c1-2-8(11)10-9-6-7-4-3-5-12-7/h3-6H,2H2,1H3,(H,10,11)/b9-6+ |
InChI Key |
GEIACGKJMVGCGM-RMKNXTFCSA-N |
Isomeric SMILES |
CCC(=O)N/N=C/C1=CC=CS1 |
Canonical SMILES |
CCC(=O)NN=CC1=CC=CS1 |
Purity |
95 |
Origin of Product |
United States |
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